![molecular formula C16H14N4O2 B2538181 1-[1-(Furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazol CAS No. 1797757-35-7](/img/structure/B2538181.png)
1-[1-(Furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.314. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Furan-Plattformchemikalien
Furan-Plattformchemikalien (FPCs) sind direkt aus Biomasse verfügbar und haben ein breites Anwendungsspektrum in der chemischen Industrie . Die hier diskutierte Verbindung enthält einen Furanring, der auf mögliche Anwendungen bei der Herstellung biobasierter Materialien hindeutet .
Antiproliferative Aktivität
Verbindungen, die Furan- und Triazolringe enthalten, haben eine vielversprechende antiproliferative Aktivität gegen verschiedene Krebszelllinien gezeigt . Dies deutet darauf hin, dass unsere Verbindung möglicherweise in der Krebsforschung und -behandlung eingesetzt werden könnte .
Antioxidative Aktivität
Furanbasierte Verbindungen haben signifikante antioxidative Aktivitäten gezeigt . Dies impliziert, dass unsere Verbindung bei der Entwicklung von Antioxidantien oder Nahrungsergänzungsmitteln eingesetzt werden könnte .
Arzneimittelentwicklung
1,2,3-Triazole, ein Kernstrukturmotiv in unserer Verbindung, haben breite Anwendung in der Arzneimittelentwicklung, organischen Synthese, Polymerchemie, supramolekularen Chemie, Biokonjugation, chemischen Biologie, Fluoreszenzbildgebung und Materialwissenschaften gefunden . Dies deutet darauf hin, dass unsere Verbindung bei der Entwicklung neuer Medikamente eingesetzt werden könnte .
Antibakterielle Aktivität
Triazole und ihre Derivate haben sich als wirksame Bakterizide erwiesen . Da unsere Verbindung einen 1,2,3-Triazolring enthält, könnte sie möglicherweise bei der Entwicklung neuer antibakterieller Mittel eingesetzt werden .
Pestizide und Fungizide
Triazole und ihre Derivate wurden auch als Pestizide und Fungizide verwendet . Dies deutet auf eine weitere mögliche Anwendung unserer Verbindung in der Landwirtschaft hin .
Chemische Synthese
Der 1,2,3-Triazolring in unserer Verbindung ist ein privilegiertes Strukturmotiv, das in der Wissenschaft und Industrie viel Aufmerksamkeit erhalten hat . Dies deutet darauf hin, dass unsere Verbindung als Baustein bei der Synthese anderer komplexer Moleküle eingesetzt werden könnte .
Biologische Forschung
Angesichts der breiten Palette biologischer Aktivitäten, die mit Furan- und 1,2,3-Triazolringen verbunden sind, könnte unsere Verbindung in verschiedenen Bereichen der biologischen Forschung eingesetzt werden, einschließlich der Untersuchung von Zellprozessen, Krankheitsmechanismen und der Entwicklung neuer therapeutischer Strategien .
Eigenschaften
IUPAC Name |
furan-3-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(13-6-7-22-11-13)19-8-14(9-19)20-10-15(17-18-20)12-4-2-1-3-5-12/h1-7,10-11,14H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROUHPYSKNTRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride](/img/structure/B2538099.png)
![[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride](/img/structure/B2538100.png)
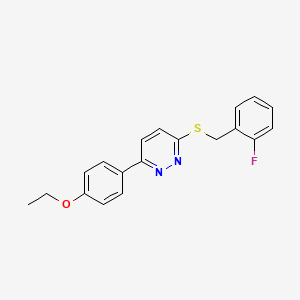
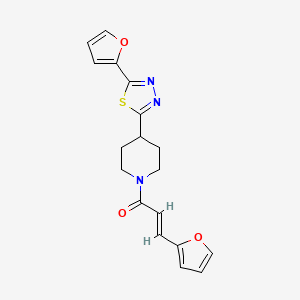
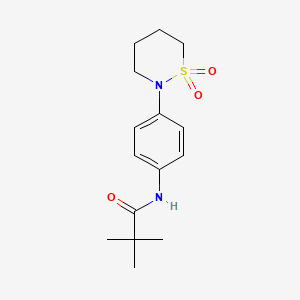
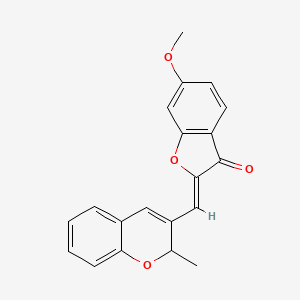


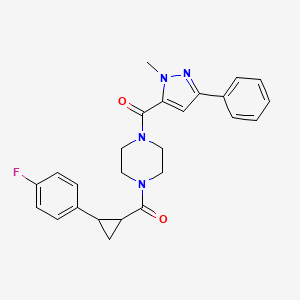
![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2538116.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2538117.png)
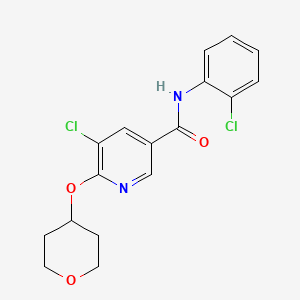
![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate](/img/structure/B2538119.png)
![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
